4-Ethyl-2-methoxyphenol

Description

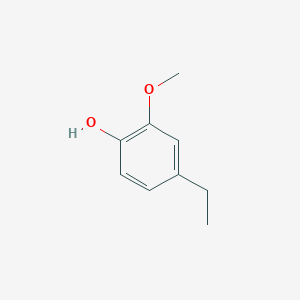

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNEIVBYREQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047038 | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056-1.066 | |

| Record name | 4-Ethylguaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2785-89-9, 29760-89-2 | |

| Record name | 4-Ethylguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029760892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethyl-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylguaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NFD83BJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7 °C | |

| Record name | 4-Ethyl-2-methoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"4-Ethyl-2-methoxyphenol" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethyl-2-methoxyphenol

Abstract

This compound, also known as 4-ethylguaiacol, is a phenolic compound with significant applications in the food and fragrance industries. It is a key aroma component found in various foods and beverages, including red wine and coffee, and is also used as a smoke flavoring.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols, safety information, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a member of the methoxyphenols class of organic compounds.[2] It is characterized by a methoxy group attached to the benzene ring of a phenol moiety.[2] The compound typically appears as a clear, colorless to light yellow liquid with a warm, sweet, and spicy medicinal odor.[1][3]

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Ethylguaiacol, 2-Methoxy-4-ethylphenol, p-Ethylguaiacol | [1][3][4] |

| CAS Number | 2785-89-9 | [1][4] |

| Molecular Formula | C₉H₁₂O₂ | [1][3][4] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Odor | Warm, sweet, spicy, medicinal | [1][3] |

Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | -7 °C to 15 °C | [1][3][5] | |

| Boiling Point | 234 - 236 °C | @ 760.00 mm Hg | [1][3][5] |

| Density | 1.063 g/mL | at 25 °C | [1] |

| Refractive Index | n20/D 1.528 | [1] | |

| Flash Point | 107 °C / 224 °F | [5] | |

| pKa | 10.31 ± 0.18 | Predicted | [1] |

| LogP | 2.18 - 2.434 | Estimated | [1] |

Solubility

| Solvent | Solubility | Source |

| Water | 693.8 mg/L @ 25 °C (estimated) | |

| Chloroform | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Ethanol | Miscible | [3] |

| Oils | Miscible | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides access to the IR spectrum of this compound, which is part of the Coblentz Society's evaluated infrared reference spectra collection.[6]

-

Mass Spectrometry (MS): Mass spectral data (electron ionization) for this compound is also available through the NIST Chemistry WebBook.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR data are available from commercial suppliers like ChemicalBook.[7]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the following steps:

-

Starting with ortho-dichloro ethylphenol.

-

Heating the starting material with Ethyl benzyl disulfonic acid and an aqueous alkali at a temperature of 180-200°C.

-

Following the heating step with a single methylation to yield this compound.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[8]

-

Column: Newcrom R1 HPLC column.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[8]

-

Mass Spectrometry (MS) Compatibility: For applications compatible with mass spectrometry, phosphoric acid should be replaced with formic acid in the mobile phase.[8]

-

UPLC Applications: For faster Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[8]

-

Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[8]

Caption: General workflow for the HPLC analysis of this compound.

Safety and Hazard Information

This compound is considered hazardous and requires careful handling.[5][9]

GHS Hazard Classification

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed).[3][5]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][5]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[3][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation), targeting the respiratory system.[3][5]

Precautionary Measures and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[9]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[5][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9] Recommended storage temperature is 2-8°C.[1]

-

Incompatible Materials: Avoid contact with bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Caption: Logical relationships between hazards and safety precautions for this compound.

Conclusion

This compound is a compound with well-defined physical and chemical properties. Its characteristic aroma has led to its use in the food and flavor industries. The information presented in this guide, including its properties, analytical methods, and safety precautions, provides a valuable resource for researchers and scientists working with this compound. Adherence to the outlined safety and handling protocols is essential to ensure safe laboratory practices.

References

- 1. This compound | 2785-89-9 [chemicalbook.com]

- 2. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]

- 3. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]

- 7. This compound(2785-89-9)IR [chemicalbook.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Ethyl-2-methoxyphenol (CAS: 2785-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a naturally occurring phenolic compound found in various plants and is a significant contributor to the aroma of many foods and beverages, including red wine and soy sauce.[1][2] Beyond its sensory properties, this molecule has garnered increasing interest in the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory activities.[1][3][4] This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis and purification, analytical methodologies, and biological activities, with a focus on its mechanism of action.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic spicy, smoky, and clove-like odor.[1][5] A comprehensive summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2785-89-9 | [1][6] |

| Molecular Formula | C₉H₁₂O₂ | [1][6] |

| Molecular Weight | 152.19 g/mol | [1][6] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | 15 °C | [1] |

| Boiling Point | 234-236 °C | [1] |

| Density | 1.063 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.528 | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| pKa | 10.31 ± 0.18 (Predicted) | [1] |

| LogP | 2.18 | [1] |

Synthesis and Purification

A common synthetic route to this compound involves a two-step process starting from guaiacol: Friedel-Crafts acylation followed by a reduction reaction.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Guaiacol

-

To a stirred solution of guaiacol (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene, add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 equivalents) at 0 °C.

-

Slowly add acetyl chloride (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-acetyl-2-methoxyphenol.

Step 2: Clemmensen Reduction of 4-Acetyl-2-methoxyphenol

-

To a flask containing amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), add concentrated hydrochloric acid.

-

Add the crude 4-acetyl-2-methoxyphenol obtained from the previous step to the flask.

-

Heat the mixture to reflux for 4-6 hours. Add more hydrochloric acid as needed during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Experimental Protocol: Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

An alternative high-purity purification method involves the formation of a calcium complex.[4][7]

-

Slowly add a solution of crude this compound in a suitable solvent to a saturated solution of calcium hydroxide with stirring.

-

A precipitate of the calcium complex of this compound will form.

-

Filter the precipitate and wash it with deionized water and ethanol.

-

Dry the complex under vacuum.

-

The purified this compound can be recovered from the complex by thermal decomposition or by acidification followed by extraction.[4][7]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

Experimental Protocol:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent like methanol or dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) can be performed to improve chromatographic performance.[8][9]

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.[10]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Expected Results: The mass spectrum of this compound will show a molecular ion peak at m/z 152, along with characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. Spectroscopic data can be found in various chemical databases.[11]

Biological Activities and Signaling Pathways

This compound exhibits notable antioxidant and anti-inflammatory properties.

Antioxidant Activity

The phenolic hydroxyl group in this compound enables it to act as a potent free radical scavenger. Its antioxidant capacity can be evaluated using various in vitro assays.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [1][12]

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add 100 µL of each dilution to a well.

-

Add 100 µL of a 0.1 mM methanolic solution of DPPH to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: [1][12]

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

In a 96-well plate, add 10 µL of each dilution to a well.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

-

Anti-inflammatory Activity and Signaling Pathways

Recent studies have elucidated the anti-inflammatory mechanism of this compound, demonstrating its ability to modulate key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated THP-1 cells, 4-ethylguaiacol has been shown to mitigate the inflammatory response by activating the Nrf2/HO-1 and AMPK/SIRT1 pathways while inhibiting the activation of NF-κB and AP-1.[3][4] This leads to a significant reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Potential Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, related methoxyphenol compounds have been shown to induce apoptosis in cancer cells. The molecular mechanisms often involve the modulation of key signaling pathways such as STAT3 and NF-κB, and the activation of caspases.

Experimental Protocol: Western Blot for Apoptosis Markers [5][7][13][14][15]

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a colon or breast cancer cell line) and treat with varying concentrations of this compound for 24-48 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.

-

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile phenolic compound with significant potential beyond its role as a flavoring agent. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and potentially cancer. This guide provides a foundational resource for researchers to design and execute robust experimental plans to further explore the promising biological activities of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory Mechanism Involved in 4-Ethylguaiacol-Mediated Inhibition of LPS-Induced Inflammation in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Spectral Data Analysis of 4-Ethyl-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9), a significant compound in flavor chemistry and a potential building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectral Data Summary

The spectral data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | d | 1H | Ar-H |

| 6.70 | d | 1H | Ar-H |

| 6.67 | dd | 1H | Ar-H |

| 5.65 | s (br) | 1H | -OH |

| 3.86 | s | 3H | -OCH₃ |

| 2.58 | q | 2H | -CH₂- |

| 1.21 | t | 3H | -CH₃ |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C-O (Ar) |

| 144.8 | C-OH (Ar) |

| 133.2 | C-Et (Ar) |

| 120.5 | CH (Ar) |

| 113.8 | CH (Ar) |

| 108.9 | CH (Ar) |

| 55.9 | -OCH₃ |

| 28.6 | -CH₂- |

| 15.9 | -CH₃ |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 | Strong, Broad | O-H Stretch (Phenolic) |

| 3050-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| 1610, 1514, 1465 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1265, 1035 | Strong | C-O Stretch (Aryl Ether) |

| 815 | Strong | C-H Bend (Out-of-plane, Aromatic) |

Mass Spectrometry (MS) Data - Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 137 | 85 | [M - CH₃]⁺ |

| 109 | 20 | [M - C₂H₅ - CO]⁺ or [M - CH₃ - CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound. These protocols are based on established analytical techniques for phenolic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied to obtain singlet peaks for all carbon atoms.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum corresponding to that peak is analyzed for the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow of spectral data analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectral analysis of a chemical compound.

Caption: Proposed primary fragmentation of this compound in EI-MS.

References

The Prevalence of 4-Ethyl-2-methoxyphenol in Foods and Beverages: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the natural occurrence, formation, and analysis of the potent aroma compound, 4-Ethyl-2-methoxyphenol.

Introduction

This compound (4-EG), also known as 4-ethylguaiacol, is a volatile phenolic compound that significantly influences the sensory profile of a wide array of foods and beverages.[1] Characterized by its distinctive spicy, clove-like, and sometimes smoky or medicinal aroma, 4-EG can be a desirable flavor component at low concentrations, while at higher levels, it is often considered an indicator of spoilage, particularly in the wine and beer industries.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of 4-EG in various consumables, its pathways of formation, and detailed analytical methodologies for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of food and beverage matrices. Its presence is most prominently documented in fermented products, beverages derived from roasted beans, and smoked foods. The concentration of 4-EG can vary significantly depending on the raw materials, processing methods, and microbial activity involved. A summary of reported quantitative data is presented in Table 1.

| Food/Beverage | Concentration Range | Mean Concentration | Notes | Source(s) |

| Red Wine | 1 µg/L - 437 µg/L | 99 µg/L | Concentrations can vary based on grape variety, winemaking practices, and the presence of Brettanomyces yeast.[2][4] | [2] |

| Coffee (Robusta) | Higher than Arabica | Not specified | Generally found in higher concentrations in Robusta coffee beans compared to Arabica.[5] | [5] |

| Coffee (Arabica) | Present | Not specified | Detected in Arabica coffee, with levels influenced by roasting conditions.[5][6] | [5][6] |

| Beer | Detected, not quantified | Not specified | Presence is often associated with fermentation by Brettanomyces yeast. | |

| Smoked Meat Products | Present | Not specified | Contributes to the characteristic smoky aroma; levels depend on the smoking process.[7][8] | [7][8] |

| Fermented Sour Soup | Present | Not specified | Formed during the post-fermentation period.[9] | [9] |

| Chinese Cinnamon | Detected, not quantified | Not specified | A potential contributor to the spice's aromatic profile.[5] | [5] |

| Bell Peppers (Red & Yellow) | Detected, not quantified | Not specified | Has been identified as a volatile component.[5] | [5] |

| Sesame | Detected, not quantified | Not specified | Found in sesame products.[5] | [5] |

| Green Tea | Detected, not quantified | Not specified | A minor volatile constituent. |

Table 1: Quantitative and Qualitative Occurrence of this compound in Various Foods and Beverages.

Formation of this compound

The primary pathway for the formation of 4-EG in fermented foods and beverages involves the microbial transformation of precursor compounds, specifically ferulic acid. This process is predominantly carried out by certain species of yeast, most notably of the genus Brettanomyces (also known as Dekkera), and some lactic acid bacteria.[10][11] The formation is a two-step enzymatic reaction.

Figure 1: Biosynthetic pathway of this compound from ferulic acid by microorganisms.

In non-fermented products like smoked foods, 4-EG is formed through the pyrolysis of lignin, a major component of wood, during the smoking process.[8] In coffee, its presence is attributed to the thermal degradation of ferulic acid during the roasting of the beans.[6]

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food and beverage matrices requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method, often coupled with a prior extraction and concentration step.

Protocol 1: Determination of 4-EG in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a liquid-liquid extraction method.[12]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 10 mL of wine in a screw-cap glass tube, add a suitable internal standard (e.g., 4-ethylphenol-d7). b. Add 2 mL of a pentane/diethyl ether (2:1, v/v) mixture. c. Vigorously shake the tube for 5 minutes. d. Centrifuge at 3000 rpm for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean vial. f. Repeat the extraction (steps b-e) two more times and combine the organic extracts. g. Concentrate the combined extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Injector: Splitless mode, 250 °C. d. Oven Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 3 °C/min (hold for 10 min). e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. Mass Spectrometer: Agilent 5975C or equivalent. g. Ionization: Electron Impact (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-EG (e.g., m/z 152, 137, 107) and the internal standard.

Protocol 2: Analysis of 4-EG in Beer by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This protocol is adapted from methodologies for volatile analysis in beer.[13][14]

1. Sample Preparation (HS-SPME): a. Degas the beer sample by sonication or by pouring it back and forth between two beakers. b. Place 5 mL of the degassed beer into a 20 mL headspace vial. c. Add 1.5 g of NaCl to enhance the release of volatile compounds. d. Add a suitable internal standard. e. Seal the vial with a PTFE-lined septum. f. Equilibrate the sample at 40 °C for 15 minutes with agitation. g. Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 40 °C.

2. GC-MS Analysis: a. Gas Chromatograph: As in Protocol 1. b. Column: As in Protocol 1. c. Injector: Splitless mode, 250 °C. Desorb the SPME fiber for 5 minutes. d. Oven Program: As in Protocol 1. e. Carrier Gas: As in Protocol 1. f. Mass Spectrometer: As in Protocol 1. g. Ionization and Acquisition: As in Protocol 1.

Analytical Workflow Visualization

The general workflow for the analysis of this compound in food and beverage samples can be visualized as a series of sequential steps, from sample collection to data analysis.

Figure 2: General analytical workflow for the determination of this compound.

Conclusion

This compound is a key aroma compound with a significant presence in a variety of foods and beverages. Its formation is primarily linked to microbial activity in fermented products and thermal degradation during processes like roasting and smoking. The concentration of 4-EG is a critical parameter for quality control in the food and beverage industry. The analytical methods outlined in this guide, particularly GC-MS coupled with appropriate sample preparation techniques, provide a robust framework for the accurate and sensitive quantification of this important volatile phenol. Further research into the occurrence of 4-EG in a wider range of food products and the factors influencing its formation will continue to be of great interest to food scientists, researchers, and professionals in related fields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 2785-89-9 [chemicalbook.com]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. Effects of post-fermentation on the flavor compounds formation in red sour soup - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Microbial Synthesis of 4-Ethyl-2-methoxyphenol: A Technical Guide to its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial biosynthesis of 4-Ethyl-2-methoxyphenol (4-EMP), also known as 4-Ethylguaiacol (4-EG). This phenolic compound, recognized for its characteristic smoky and spicy aroma in fermented beverages, is gaining attention for its potential pharmacological activities, making its biotechnological production a topic of significant interest. This document details the core biosynthetic pathway, presents quantitative data from various microbial producers, outlines key experimental protocols, and discusses the broader applications of this molecule.

The Core Biosynthetic Pathway: From Ferulic Acid to 4-Ethylguaiacol

The microbial production of 4-Ethylguaiacol is predominantly a two-step enzymatic conversion starting from ferulic acid, a common phenolic acid found in plant cell walls. This pathway has been identified in a variety of microorganisms, including yeasts (e.g., Brettanomyces, Candida) and bacteria (e.g., Lactobacillus).

The pathway proceeds as follows:

-

Decarboxylation: The first step involves the non-oxidative decarboxylation of ferulic acid to form an intermediate, 4-vinylguaiacol (4-VG). This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD) , also known as ferulic acid decarboxylase (FDC) .

-

Reduction: The second and final step is the reduction of the vinyl side chain of 4-vinylguaiacol to an ethyl group, yielding 4-ethylguaiacol. This conversion is carried out by the enzyme vinylphenol reductase (VPR) .

While this core pathway is conserved, the presence and efficiency of these enzymes vary significantly among different microbial species and even strains. Some microorganisms, like certain strains of Candida etchellsii, can only perform the first step, converting ferulic acid to 4-vinylguaiacol, but not the subsequent reduction to 4-ethylguaiacol.[1][2] Conversely, some atypical strains of Candida versatilis have been found to convert 4-vinylguaiacol to 4-ethylguaiacol but cannot produce 4-vinylguaiacol from ferulic acid.[1][2]

Quantitative Data on 4-Ethylguaiacol Production

The production of 4-ethylguaiacol varies widely depending on the microorganism, substrate concentration, and fermentation conditions. The following table summarizes quantitative data from various studies. It is important to note that direct comparisons can be challenging due to differences in experimental setups.

| Microorganism | Precursor(s) | 4-EG Concentration | Conditions | Reference(s) |

| Brettanomyces bruxellensis (Strain 216) | Endogenous in Pinot noir wine | > 1.0 mg/L | Wine fermentation | [3] |

| Brettanomyces bruxellensis (Strain Vin 5) | Endogenous in Pinot noir wine | > 1.0 mg/L | Wine fermentation | [3] |

| Brettanomyces bruxellensis (multiple strains) | Endogenous in beer wort | Above threshold of detection | Beer fermentation | [4] |

| Brettanomyces bruxellensis (ISA 2211) | Endogenous in grape must | ~150 µg/L | Wine fermentation and storage | [5] |

| Candida guilliermondii | Ferulic Acid | Detected | Miso/Soy sauce fermentation | [1][2] |

| Candida fermentati | Ferulic Acid | Detected | Miso/Soy sauce fermentation | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4-ethylguaiacol biosynthesis.

Vinylphenol Reductase (VPR) Enzyme Assay

This protocol is adapted from the characterization of VPR in Brettanomyces bruxellensis.[2][6]

Objective: To determine the activity of vinylphenol reductase in a microbial cell extract.

Materials:

-

Microbial cell extract

-

50 mM Phosphate buffer (pH 6.0)

-

4-vinylguaiacol (substrate)

-

NADH (cofactor)

-

Bovine Serum Albumin (BSA) for standard curve

-

Bradford reagent for protein quantification

-

Gas chromatograph (GC) for product detection

Procedure:

-

Preparation of Cell Extract:

-

Culture the microorganism (e.g., B. bruxellensis) in a suitable medium (e.g., YPD) at 27°C for 72 hours.

-

Harvest cells by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).

-

Wash the cell pellet with 40 mM phosphate buffer (pH 7.3).

-

Resuspend the cells in the same buffer and disrupt them using a method such as bead beating or sonication.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant, which is the crude cell extract.

-

Determine the total protein concentration of the extract using the Bradford method with BSA as a standard.

-

-

Enzyme Reaction:

-

Prepare a 1 mL reaction mixture containing:

-

50 mM phosphate buffer (pH 6.0)

-

2 mM 4-vinylguaiacol

-

0.5 mM NADH

-

-

Start the reaction by adding 20 µL of the cell extract.

-

Incubate the reaction mixture at 37°C for 4 minutes.

-

Stop the reaction by immersing the reaction tube in hot water for 10 minutes.

-

-

Product Quantification:

-

Analyze the reaction mixture for the presence and quantity of 4-ethylguaiacol using a gas chromatograph.

-

A negative control using a cell extract from a microorganism known not to produce 4-ethylguaiacol (e.g., Saccharomyces cerevisiae) should be included to ensure the specificity of the reaction.[2]

-

Calculation of Specific Activity:

The specific activity of the vinylphenol reductase can be expressed as µg of 4-ethylguaiacol produced per minute per mg of total protein in the cell extract.

Quantification of 4-Ethylguaiacol by HPLC-DAD-Fluorescence

A reliable method for quantifying 4-ethylguaiacol in complex matrices like fermentation broths or wine involves High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and a fluorescence detector.[1][7]

Instrumentation:

-

HPLC system with a gradient pump

-

Reversed-phase C18 column

-

Diode Array Detector (DAD)

-

Fluorescence detector

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection (Fluorescence): Excitation at 260 nm and emission at 305 nm.[1]

-

Quantification: Use of an external standard curve or the standard addition method to account for matrix effects.[1]

Metabolic Engineering for Enhanced Production

While many microorganisms naturally produce 4-ethylguaiacol, the yields are often low. Metabolic engineering offers a promising approach to enhance production for industrial applications. A potential strategy, based on the successful engineering of E. coli for other phenolic compounds, would involve:

-

Heterologous Expression of the Biosynthetic Pathway: Introduce the genes for ferulic acid decarboxylase (from a suitable source like Bacillus) and vinylphenol reductase (from a source like Lactobacillus plantarum or Brettanomyces bruxellensis) into a production host such as E. coli or Saccharomyces cerevisiae.

-

Increasing Precursor Supply: Engineer the host's metabolism to overproduce the precursor for ferulic acid, which is tyrosine.

-

Optimization of Gene Expression: Use strong, inducible promoters to control the expression of the pathway enzymes to balance metabolic load and maximize product formation.

Potential Applications in Drug Development and Beyond

While traditionally known for its role in the sensory profile of foods and beverages, 4-ethylguaiacol is also being investigated for its biological activities, which may be of interest to the pharmaceutical and drug development industries.

-

Anti-inflammatory and Neuroprotective Effects: Recent studies have shown that 4-ethylguaiacol can modulate neuroinflammation and may have therapeutic potential for conditions like ischemic stroke.[1][3] It has been demonstrated to confer protection against autoimmune diseases in animal models by inhibiting Th1 and Th17 differentiation.[8]

-

Antioxidant Properties: As a phenolic compound, 4-ethylguaiacol possesses antioxidant activity.[9] This is a characteristic shared by many related methoxyphenols.

-

Antimicrobial Activity: Some methoxyphenol compounds have shown antimicrobial activity against foodborne pathogens and spoilage bacteria.[5][8]

These emerging biological activities suggest that 4-ethylguaiacol and its derivatives could be lead compounds for the development of new therapeutics. The development of efficient microbial production platforms for 4-ethylguaiacol will be crucial for enabling further research and potential commercialization in these areas.

References

- 1. 4-Ethylguaiacol Modulates Neuroinflammation and Promotes Heme Oxygenase-1 Expression to Ameliorate Brain Injury in Ischemic Stroke [scholarworks.indianapolis.iu.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. 4-Ethylguaiacol Modulates Neuroinflammation and Promotes Heme Oxygenase-1 Expression to Ameliorate Brain Injury in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes | MDPI [mdpi.com]

- 6. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethyl-2-methoxyphenol: A Comprehensive Technical Guide on its Role as a Volatile Phenolic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2-methoxyphenol (4-EG), a volatile phenolic compound, is a significant contributor to the aroma and flavor profiles of various foods and beverages. Beyond its sensory characteristics, 4-EG exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, which have garnered interest in the scientific community. This technical guide provides an in-depth overview of the biochemical properties, relevant signaling pathways, and experimental methodologies associated with this compound. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed to facilitate further research and development.

Introduction

This compound, also known as 4-ethylguaiacol, is a naturally occurring phenolic compound found in a variety of sources, including wood smoke, and as a metabolic byproduct of certain microorganisms.[1][2] It is a key aroma compound in many fermented foods and beverages, such as wine and beer, where its presence is often associated with the activity of the yeast Brettanomyces.[3] The sensory perception of 4-EG is concentration-dependent, contributing desirable smoky and spicy notes at low levels, while higher concentrations can be perceived as a flaw.[3]

Beyond its role in food science, 4-EG possesses bioactive properties that are of interest to the pharmaceutical and drug development sectors. Its phenolic structure imparts antioxidant capabilities, and recent studies have begun to elucidate its anti-inflammatory mechanisms of action. This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its technical aspects to support ongoing and future research endeavors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic spicy, smoky, and medicinal odor.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [4][5] |

| Molecular Weight | 152.19 g/mol | [4][5] |

| CAS Number | 2785-89-9 | [4][5] |

| Melting Point | -7 °C | [6] |

| Boiling Point | 236.5 °C | [6] |

| Density | 1.058 g/mL at 25 °C | [6] |

| Solubility | Slightly soluble in water; miscible in oils | [6] |

| Refractive Index | 1.525-1.53 | [6] |

| Vapor Pressure | 0.0173 mmHg at 25°C | [6] |

Biological Activities and Signaling Pathways

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of this compound. Studies have shown that 4-EG can mitigate inflammation induced by lipopolysaccharide (LPS) in cellular models. The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways.

4-EG has been demonstrated to activate the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway and the AMPK/SIRT1 (AMP-activated protein kinase/Sirtuin 1) pathway . Concurrently, it inhibits the activation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein-1) . This dual action leads to a significant reduction in the activation of the inflammasome and a subsequent decrease in the production of pro-inflammatory cytokines.[7]

Antioxidant Properties

As a phenolic compound, this compound is recognized for its antioxidant activity.[2][8] The hydroxyl group on the benzene ring can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. While specific quantitative antioxidant capacity values for 4-EG are not extensively reported, related methoxyphenols have been shown to be effective radical scavengers. The antioxidant potential of 4-EG makes it a compound of interest for applications where oxidative stress is a key pathological factor.

Anticancer Potential

Preliminary evidence suggests that this compound may possess anticancer properties.[8][9] Although detailed mechanistic studies and specific IC50 values for 4-EG against various cancer cell lines are limited in the current literature, other methoxyphenolic compounds have demonstrated cytotoxic effects on cancer cells. For instance, methoxyflavone analogs have been shown to induce apoptosis and cell cycle arrest in breast cancer cell lines.[10][11] The structural similarity of 4-EG to these compounds suggests that it may also exert anticancer effects, warranting further investigation into its specific molecular targets and signaling pathways.

Quantitative Data

The biological and sensory effects of this compound are concentration-dependent. The following tables summarize key quantitative data available in the literature.

Table 1: Sensory Thresholds of this compound in Wine

| Parameter | Concentration | Reference |

| Sensory Threshold | ~50 µg/L | [12] |

| "Brett character" Lower Threshold | 245 µg/L | [13][14] |

| "Brett character" Upper Threshold | 968 µg/L | [13][14] |

Table 2: Anti-inflammatory and Cytotoxic Activities of this compound and Related Compounds

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | Anti-inflammatory | THP-1 | Effective at 10 µM, 100 µM, and 500 µM | [7] |

| Diapocynin | Anti-inflammatory | Human airway cells | 20.3 µM | [15] |

| Resveratrol | Anti-inflammatory | Human airway cells | 42.7 µM | [15] |

| 2-Methoxyhydroquinone | Anti-inflammatory | Human airway cells | 64.3 µM | [15] |

| Apocynin | Anti-inflammatory | Human airway cells | 146.6 µM | [15] |

| 4-Amino-2-methoxyphenol | Anti-inflammatory | Human airway cells | 410 µM | [15] |

| 4',5'-dihydroxy-5,7,3'-TMF | Cytotoxicity | HCC1954 breast cancer | 8.58 µM | [10] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | Cytotoxicity | MDA-MB-231 breast cancer | 21.27 µM | [10] |

Note: TMF (Trimethoxyflavone), PeMF (Pentamethoxyflavone). Data for related compounds are provided for comparative purposes due to the limited availability of specific IC50 values for this compound in anticancer assays.

Experimental Protocols

Quantitative Analysis of this compound in Wine by GC-MS

This protocol provides a general framework for the determination of 4-EG in a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1. Sample Preparation: Liquid-Liquid Extraction

-

To 10 mL of wine in a screw-cap tube, add an appropriate internal standard (e.g., deuterated 4-EG).

-

Add 2 mL of a pentane/diethyl ether (2:1 v/v) extraction solvent.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean vial.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

5.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 5 °C/min to 150 °C.

-

Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes.

-

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for 4-EG (e.g., m/z 152, 137, 107) and the internal standard.

-

5.1.3. Quantification

Construct a calibration curve using standards of known 4-EG concentrations. The concentration of 4-EG in the wine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. Quantitative determination of 4-ethylphenol and this compound in wines by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 2785-89-9 [chemicalbook.com]

- 3. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]

- 4. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ETS Labs [etslabs.com]

- 13. Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethyl-2-methoxyphenol: An In-depth Technical Guide on its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a naturally occurring phenolic compound found in various food products, including Chinese Baijiu, red wine, and coffee.[1] As a member of the guaiacol family, it contributes to the aroma and flavor profiles of these consumables. Beyond its sensory characteristics, this compound has garnered scientific interest for its potential antioxidant and radical scavenging properties. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its performance in various in vitro assays, outlining experimental protocols, and exploring its potential mechanism of action through cellular signaling pathways.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. The presence of the methoxy group on the aromatic ring can further influence this activity by affecting the stability of the resulting phenoxyl radical.

Quantitative Antioxidant and Radical Scavenging Activity

The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. The following tables summarize the available quantitative data, comparing its activity to the well-known antioxidant standard, Trolox.

Table 1: Radical Scavenging Activity of this compound

| Assay | Compound | IC50 (μg/mL) | Reference |

| DPPH | This compound | 12.5 ± 0.7 | Zhao et al., 2017[1] |

| Trolox | 4.8 ± 0.3 | Zhao et al., 2017[1] | |

| ABTS | This compound | 7.8 ± 0.5 | Zhao et al., 2017[1] |

| Trolox | 3.5 ± 0.2 | Zhao et al., 2017[1] |

IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

| Compound | ORAC Value (μmol TE/g) | Reference |

| This compound | 6,840 ± 350 | Zhao et al., 2017[1] |

| Trolox | 1,500 ± 80 | Zhao et al., 2017[1] |

TE (Trolox Equivalents) expresses the antioxidant capacity of a compound relative to Trolox.

Experimental Protocols

The following are detailed protocols for the key antioxidant assays cited in this guide. These methodologies are based on established scientific literature and provide a framework for the in vitro evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well microplate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader. A control containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound.

-

Add a specific volume of each dilution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. A control with the solvent and diluted ABTS•+ solution is also measured.

-

-

Data Analysis:

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of AAPH.

-

Prepare a series of dilutions of this compound and a Trolox standard.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescent probe, the sample or standard, and the buffer.

-

Initiate the reaction by adding the AAPH solution.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the blank, standards, and samples.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of the sample is determined from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.

Methodology:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the sample to the FRAP reagent in a 96-well plate.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is prepared using a known antioxidant, typically FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

-

Signaling Pathways and Cellular Mechanisms

Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway implicated in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

The Keap1-Nrf2 Pathway:

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or electrophilic compounds, including certain phenolics, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

While direct experimental evidence for this compound activating the Keap1-Nrf2 pathway is still emerging, its structural similarity to other known phenolic Nrf2 activators suggests it may operate through a similar mechanism.

Caption: Keap1-Nrf2 signaling pathway activation.

Experimental Workflow Visualization

The general workflow for assessing the in vitro antioxidant activity of a compound like this compound involves a series of standardized assays. The following diagram illustrates a typical experimental pipeline.

Caption: In vitro antioxidant assessment workflow.

Conclusion

This compound demonstrates notable antioxidant and radical scavenging activity in various in vitro assays, including DPPH, ABTS, and ORAC. Its performance is comparable to, and in some cases exceeds, that of the standard antioxidant Trolox. While direct experimental data for its ferric reducing power is pending, its chemical structure suggests it would be active in the FRAP assay. Furthermore, the potential for this compound to modulate the Keap1-Nrf2 signaling pathway presents an exciting avenue for further research into its mechanism of action at a cellular level. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a natural antioxidant. Further in vivo studies are warranted to validate these in vitro findings and to better understand its bioavailability and physiological effects.

References

The Pivotal Role of 4-Ethyl-2-methoxyphenol in Smoke and Woody Aromas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-methoxyphenol (4-EG), a volatile phenolic compound, is a significant contributor to the complex aroma profiles of a wide array of smoked and aged food products, beverages, and even certain pharmaceuticals. Its characteristic smoky, spicy, and clove-like notes are integral to the sensory identity of products such as smoked meats and fish, barrel-aged wines and whiskeys, and certain types of coffee.[1][2][3] However, its presence can also be indicative of microbial spoilage, particularly in winemaking, where it is a well-known marker for the yeast Brettanomyces.[4] This guide provides an in-depth technical overview of the contribution of this compound to smoke and woody aromas, its formation pathways, analytical methodologies for its detection and quantification, and the underlying sensory perception mechanisms.

Sensory Characteristics and Quantitative Data

The sensory perception of this compound is highly dependent on its concentration and the matrix in which it is present. It is often described as possessing smoky, spicy, clove, and sometimes bacon-like or medicinal aromas.[1][3] The following table summarizes the known sensory thresholds and odor activity values (OAV) of this compound in various matrices.

| Matrix | Threshold Type | Concentration | Reference(s) |

| Water | Odor Detection | 50 µg/L (ppb) | [5] |

| Wine (general) | Odor Detection | ~50 µg/L | [6] |

| Red Wine | Odor Detection | 33 - 135 µg/L | [7] |

| Smoked Pork Leg | Odor Activity Value (OAV) | High (FD factor ≥243) | [8] |

Table 1: Sensory Thresholds and Odor Activity Values of this compound

Formation Pathways

This compound is primarily formed through two distinct pathways: the thermal degradation of lignin and the metabolic activity of certain microorganisms.

Thermal Degradation of Lignin

During the smoking of food or the toasting of wooden barrels, the thermal decomposition of lignin, a complex polymer found in wood, generates a variety of volatile phenolic compounds, including 4-ethylguaiacol.[9][10] Lignin is composed of three primary monolignol units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. The pyrolysis of coniferyl alcohol units is a key pathway to the formation of guaiacol and its derivatives, including 4-ethylguaiacol.[5] The general reaction pathway involves the cleavage of ether linkages within the lignin polymer, followed by a series of reactions including demethoxylation, side-chain scission, and reduction.[9]

Figure 1: Simplified pathway of this compound formation from lignin pyrolysis.